- Supported β-Mo2C on Carbon Materials for Kraft Lignin Decomposition into Aromatic Monomers in Ethanol, Industrial & Engineering Chemistry Research, 2019, 58(28), 12602-12610
Cas no 104-87-0 (4-Methylbenzaldehyde)
4-Methylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-Methylbenzaldehyde
- 4-TOLUALDEHYDE
- FEMA 3068
- P-METHYLBENZALDEHYDE
- PTAL
- P-TOLUYLALDEHYDE
- P-TOLYLALDEHYDE
- TOLUALDEHYDE, P-
- TOLYLALDEHYDE
- 4-methyl-benzaldehyd
- benzaldehyde,-methyl-
- para-methylbenzaldehyde
- Paratolualdehyde
- para-tolualdehyde
- para-toluylaldehyde
- p-Formyltoluene
- 4-Toluic aldehyde
- p-Tolualdehyde
- p-Tolualdehyde Solution
- TOLUALDEHYDE, p-(AS)
- p-Tolylaldehyde
- p-Tolylaldehyd
- 4-Tolulaldehyde
- Benzaldehyde, 4-methyl-
- para-Toluyl aldehyde
- 4-Toluylaldehyde
- 4-Methyl-Benzaldehyde
- 4-Toluicaldehyde
- 4-methyl benzaldehyde
- GAX22QZ28Q
- FXLOVSHXALFLKQ-UHFFFAOYSA-N
- para-tolyl al
-
- MDL: MFCD00006954
- Inchi: 1S/C8H8O/c1-7-2-4-8(6-9)5-3-7/h2-6H,1H3
- InChI Key: FXLOVSHXALFLKQ-UHFFFAOYSA-N
- SMILES: C(C1C=CC(C)=CC=1)=O
- BRN: 385772
Computed Properties
- Exact Mass: 120.05800
- Monoisotopic Mass: 120.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 90.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 2.1
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Colorless liquid, It has a gentle fragrance of flowers and almonds.
- Density: 1.019 g/mL at 25 °C(lit.)
- Melting Point: -6 ºC
- Boiling Point: 204-205 °C(lit.)
82-85 °C/11 mmHg(lit.) - Flash Point: Fahrenheit: 161.6 ° f < br / > Celsius: 72 ° C < br / >
- Refractive Index: n20/D 1.545(lit.)
- Solubility: water: soluble0.25 g/L at 25°C
- Water Partition Coefficient: 0.25 g/L (25 ºC)
- PSA: 17.07000
- LogP: 1.80750
- FEMA: 3068
- Sensitiveness: Air Sensitive
- Solubility: It is miscible with ethanol, ether and acetone, and slightly soluble in water.
4-Methylbenzaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NA 1993 / PGIII
- WGK Germany:1
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36-S37/39
- FLUKA BRAND F CODES:9-23
- RTECS:CU7034500
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Packing Group:I; II; III
- Packing Group:I; II; III
- Risk Phrases:R22; R36/38
- Explosive Limit:0.9-5.6%(V)
- TSCA:Yes
- Storage Condition:Store long-term at 2-8°C
4-Methylbenzaldehyde Customs Data
- HS CODE:2912299000
- Customs Data:
China Customs Code:
2912299000Overview:
2912299000. Other cyclic aldehydes without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912299000. other cyclic aldehydes without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
4-Methylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T35602-5G |
4-Methylbenzaldehyde |
104-87-0 | 5g |
¥273.98 | 2023-11-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T35602-500G |
4-Methylbenzaldehyde |
104-87-0 | 500g |
¥946.02 | 2023-11-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T35602-100G |
4-Methylbenzaldehyde |
104-87-0 | 100g |
¥342.12 | 2023-11-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900540-100ML |
4-Methylbenzaldehyde |
104-87-0 | Vetec | 100ML |
171.92 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900540-500ML |
4-Methylbenzaldehyde |
104-87-0 | Vetec | 500ML |
435.83 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M821350-2.5L |
p-Methyl benzaldehyde |
104-87-0 | ≥99% | 2.5L |
1,616.00 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813194-2.5L |
p-Methyl benzaldehyde |
104-87-0 | 97% | 2.5L |
1,517.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W306800-SAMPLE-K |
4-Methylbenzaldehyde |
104-87-0 | ≥97%, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W306800-1KG-K |
4-Methylbenzaldehyde |
104-87-0 | ≥97%, FG | 1KG |
955.9 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W306800-10KG-K |
4-Methylbenzaldehyde |
104-87-0 | ≥97%, FG | 10KG |
5632.41 | 2021-05-17 |
4-Methylbenzaldehyde Production Method
Production Method 1
Production Method 2
- Synthesis-Controlled α- and β-Molybdenum Carbide for Base-Promoted Transfer Hydrogenation of Lignin to Aromatic Monomers in Ethanol, Industrial & Engineering Chemistry Research, 2019, 58(44), 20270-20281
Production Method 3
4-Methylbenzaldehyde Raw materials
4-Methylbenzaldehyde Preparation Products
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 4-Methylbenzyl alcohol (589-18-4)
- Ethyl 3-Methylvalerate (5870-68-8)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- Guaiacol (90-05-1)
- Ethyl n-Caprylate (106-32-1)
- 4-Isopropylbenzaldehyde (122-03-2)
- (but-2-en-2-yl)benzene (2082-61-3)
- 2-Octenoic acid, ethylester (2351-90-8)
- 2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde (5703-24-2)
- 4-Ethylbenzyl alcohol (768-59-2)
- 3-Phenyl-1-propanol (122-97-4)
- 2-Methyl-3-hexanol (617-29-8)
- 3-Octenoic acid, ethylester (1117-65-3)
- 4-Ethyltoluene (622-96-8)
- 3-Methoxycatechol (934-00-9)
- 3-PHENYL-1-BUTANOL (2722-36-3)
- 4-Methylbenzaldehyde (104-87-0)
4-Methylbenzaldehyde Suppliers
4-Methylbenzaldehyde Related Literature
-
Jilei Xu,Ning Li,Guangyi Li,Fengan Han,Aiqin Wang,Yu Cong,Xiaodong Wang,Tao Zhang Green Chem. 2018 20 3753
-
Fengan Han,Jingyuan Xu,Guangyi Li,Jilei Xu,Aiqin Wang,Yu Cong,Tao Zhang,Ning Li Sustainable Energy Fuels 2021 5 556
-
Richa Sharma,Lalit Yadav,Ravi Kant Yadav,Sandeep Chaudhary RSC Adv. 2021 11 14178
-
Shafeek A. R. Mulla,Mohsinkhan Y. Pathan,Santosh S. Chavan,Suwara P. Gample,Dhiman Sarkar RSC Adv. 2014 4 7666
-
Adeleye Aderemi Timothy,Fengan Han,Guangyi Li,Jilei Xu,Aiqin Wang,Yu Cong,Ning Li Sustainable Energy Fuels 2020 4 5560
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoyl derivatives
- Natural Products and Extracts Flavors and Fragrances Essential Oils
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
- Natural Products and Extracts Flavors and Fragrances
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
Additional information on 4-Methylbenzaldehyde
Professional Introduction to 4-Methylbenzaldehyde (CAS No. 104-87-0)
4-Methylbenzaldehyde, also known by its Chemical Abstracts Service (CAS) number 104-87-0, is a significant organic compound widely recognized for its diverse applications in the chemical and pharmaceutical industries. This aromatic aldehyde belongs to the class of methyl-substituted benzaldehydes, characterized by a benzene ring with a methyl group and an aldehyde functional group at the para position. Its unique structural and chemical properties make it a valuable intermediate in synthetic chemistry, particularly in the development of fine chemicals, fragrances, and pharmaceuticals.
The compound exhibits a pleasant, sweet odor, which is often utilized in the synthesis of perfumes and flavoring agents. Beyond its role in the fragrance industry, 4-Methylbenzaldehyde has garnered attention in medicinal chemistry due to its potential biological activities. Recent studies have highlighted its utility as a precursor in the synthesis of various pharmacologically active molecules.
In the realm of pharmaceutical research, 4-Methylbenzaldehyde has been explored for its role in the development of novel therapeutic agents. Its structural motif is frequently incorporated into drug candidates targeting various diseases, including neurological disorders and inflammatory conditions. The aldehyde group provides a reactive site for further functionalization, enabling the creation of complex molecular architectures with desired biological properties.
One of the most compelling aspects of 4-Methylbenzaldehyde is its versatility as a synthetic intermediate. It serves as a key building block in the preparation of more complex organic compounds, including heterocyclic derivatives and natural product analogs. The ease with which it can be modified through various chemical reactions makes it an indispensable tool for synthetic chemists working on drug discovery and material science.
The latest advancements in computational chemistry have further enhanced the understanding of 4-Methylbenzaldehyde's reactivity and potential applications. Molecular modeling studies have revealed insights into its interaction with biological targets, providing valuable guidance for medicinal chemists designing new drugs. These computational approaches complement traditional experimental methods, offering a more efficient and cost-effective strategy for drug development.
In addition to its pharmaceutical applications, 4-Methylbenzaldehyde finds use in agrochemical formulations, where it acts as an intermediate in the synthesis of pesticides and herbicides. Its ability to undergo selective modifications allows for the creation of compounds with tailored biological activities, making it a valuable asset in crop protection strategies.
The environmental impact of using 4-Methylbenzaldehyde as an intermediate has also been studied extensively. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices align with global initiatives to promote environmentally friendly chemical processes, ensuring that the compound's benefits are realized without compromising ecological integrity.
The industrial production of 4-Methylbenzaldehyde (CAS No. 104-87-0) has seen significant advancements in recent years, driven by increasing demand from both pharmaceutical and fragrance sectors. Manufacturers have adopted innovative technologies to improve yield and purity while adhering to stringent quality control measures. This ensures that the final product meets the exacting standards required for high-value applications.
The future prospects of 4-Methylbenzaldehyde are promising, with ongoing research exploring new synthetic pathways and expanding its range of applications. As our understanding of its chemical properties continues to grow, so too does its potential to contribute to advancements in medicine, materials science, and beyond. The compound's unique combination of reactivity and functionality positions it as a cornerstone molecule in modern organic synthesis.
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